Diethyl 4-nitrophthalate
CAS No.: 2050-19-3
Cat. No.: VC21320999
Molecular Formula: C12H13NO6
Molecular Weight: 267.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2050-19-3 |
---|---|
Molecular Formula | C12H13NO6 |
Molecular Weight | 267.23 g/mol |
IUPAC Name | diethyl 4-nitrobenzene-1,2-dicarboxylate |
Standard InChI | InChI=1S/C12H13NO6/c1-3-18-11(14)9-6-5-8(13(16)17)7-10(9)12(15)19-4-2/h5-7H,3-4H2,1-2H3 |
Standard InChI Key | PHULZILVTOTTJK-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OCC |
Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OCC |
Introduction
Chemical Identity and Structure
Diethyl 4-nitrophthalate is characterized by a benzene ring with two ethyl ester groups in the ortho position and a nitro group at the para position relative to one of the ester groups. This structural arrangement creates specific electronic and steric properties that influence its chemical behavior and applications.
Table 1. Chemical Identity of Diethyl 4-nitrophthalate
Parameter | Information |
---|---|
Common Name | Diethyl 4-nitrophthalate |
IUPAC Name | Diethyl 4-nitrobenzene-1,2-dicarboxylate |
CAS Number | 2050-19-3 |
Molecular Formula | C12H13NO6 |
Molecular Weight | 267.23 g/mol |
InChI | InChI=1S/C12H13NO6/c1-3-18-11(14)9-6-5-8(13(16)17)7-10(9)12(15)19-4-2/h5-7H,3-4H2,1-2H3 |
SMILES | CCOC(=O)C1=C(C=C(C=C1)N+[O-])C(=O)OCC |
The compound possesses several synonyms including 1,2-Benzenedicarboxylic acid, 4-nitro-, 1,2-diethyl ester and is indexed under multiple database identifiers including PubChem CID 263041 . The molecular structure features a planar aromatic ring with substituents that create specific electronic distribution patterns, influencing its reactivity profile.
Physical and Chemical Properties
Diethyl 4-nitrophthalate exists as a solid at room temperature with distinctive physical and chemical characteristics that determine its behavior in various applications and reactions.
Chemical Properties
The chemical behavior of diethyl 4-nitrophthalate is primarily determined by the electron-withdrawing nitro group and the two ethyl ester functions. The nitro group significantly influences the electronic distribution within the molecule, activating the aromatic ring toward nucleophilic substitution reactions and influencing the reactivity of the ester groups.
The compound exhibits characteristic reactions of both nitroaromatic compounds and esters, including:
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Susceptibility to nucleophilic aromatic substitution reactions
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Potential for reduction of the nitro group
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Hydrolysis of the ester groups under acidic or basic conditions
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Transesterification reactions with other alcohols
Synthesis Methods
Primary Synthesis Route
The most direct and efficient synthesis route for diethyl 4-nitrophthalate involves the esterification of 4-nitrophthalic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds as follows:
4-Nitrophthalic acid + 2 Ethanol → Diethyl 4-nitrophthalate + 2 Water
This esterification reaction requires refluxing conditions to ensure complete conversion, and the water formed during the reaction is often removed through azeotropic distillation to drive the equilibrium toward product formation.
Industrial Production Methods
In industrial settings, the production of diethyl 4-nitrophthalate often employs continuous esterification processes that enhance efficiency and yield. These methods typically involve:
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Continuous feeding of reactants into a reactor system
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Removal of water through azeotropic distillation
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Purification through crystallization or distillation
Table 3. Synthesis Parameters for Diethyl 4-nitrophthalate
Method | Reactants | Catalyst | Conditions | Expected Yield |
---|---|---|---|---|
Batch Esterification | 4-Nitrophthalic acid, Ethanol | H2SO4 | Reflux, 4-8 hours | 70-85% |
Continuous Esterification | 4-Nitrophthalic acid, Ethanol | H2SO4 | Continuous flow, elevated temperature | 75-90% |
Alternative Route | Diethyl phthalate | HNO3/H2SO4 | Direct nitration, controlled temperature | 45-60% |
The choice of synthesis method depends on scale, available resources, and desired purity of the final product.
Reaction Chemistry
The chemical reactivity of diethyl 4-nitrophthalate is dominated by its functional groups, particularly the electron-withdrawing nitro group and the two ester moieties.
Reduction Reactions
One of the most characteristic reactions of diethyl 4-nitrophthalate is the reduction of the nitro group to form diethyl 4-aminophthalate. This transformation can be accomplished through various reducing systems:
Table 4. Reduction Methods for Diethyl 4-nitrophthalate
Reducing System | Conditions | Product | Notes |
---|---|---|---|
H2, Pd/C | Room temperature, pressure | Diethyl 4-aminophthalate | Clean conversion, high yield |
Iron, HCl | 50-70°C | Diethyl 4-aminophthalate | Cost-effective for larger scale |
SnCl2, HCl | 60-80°C | Diethyl 4-aminophthalate | Selective reduction of nitro group |
NaBH4, CuCl2 | 0-25°C | Diethyl 4-aminophthalate | Milder conditions, moderate yields |
The reduction of the nitro group creates an amino functionality that significantly alters the reactivity pattern of the molecule, opening avenues for further transformations through the amino group.
Nucleophilic Substitution Reactions
The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic substitution reactions. These reactions typically occur through addition-elimination mechanisms where the nitro group serves as the leaving group:
Diethyl 4-nitrophthalate + Nu⁻ → Diethyl 4-Nu-phthalate + NO2⁻
Common nucleophiles in these reactions include phenolates, thiophenolates, and other strong nucleophiles. This reactivity has particular relevance in polymer chemistry, where nucleophilic displacement reactions of bisnitrophthalimides with aromatic diols have been used to prepare polyetherimides with high thermal stability .
Hydrolysis and Transesterification
The ester groups in diethyl 4-nitrophthalate can undergo hydrolysis under acidic or basic conditions to yield 4-nitrophthalic acid and ethanol. Basic hydrolysis (saponification) tends to be irreversible and proceeds more readily than acid-catalyzed hydrolysis.
Similarly, the ester groups can participate in transesterification reactions with other alcohols in the presence of appropriate catalysts, leading to different nitrophthalate esters. This reaction is particularly important in the synthesis of related compounds such as dimethyl 4-nitrophthalate .
Applications in Organic Synthesis
Diethyl 4-nitrophthalate serves as a versatile building block in organic synthesis, with applications ranging from polymer chemistry to pharmaceutical development.
As a Chemical Intermediate
The compound functions as an important intermediate in the synthesis of:
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Specialty dyes and pigments
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Pharmaceutical precursors
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Advanced materials with specific optical or electronic properties
The dual functionality of the nitro group and ester moieties provides multiple reactive sites for further elaboration, making diethyl 4-nitrophthalate a valuable synthetic building block.
Polymer Chemistry Applications
Research in polymer chemistry has demonstrated the utility of nitrophthalate derivatives in the synthesis of high-performance materials. For example, polyetherimides prepared through nucleophilic displacement reactions of bisnitrophthalimides with aromatic diols exhibit excellent thermal stability with 10% weight loss temperatures ranging from 430 to 490°C .
Table 5. Thermal Properties of Polyetherimides Derived from Nitrophthalimides
Polymer | Glass Transition Temperature (°C) | 10% Weight Loss Temperature (°C) | Char Yield at 800°C (%) |
---|---|---|---|
PEI-1 | 200.02 | 432.54 | 32.21 |
PEI-2 | 200.07 | 473.03 | 40.56 |
PEI-3 | 200.05 | 483.01 | 53.21 |
PEI-4 | 200.05 | 487.95 | 48.30 |
PEI-5 | 200.07 | 431.68 | 33.15 |
These materials demonstrate the value of nitrophthalate chemistry in developing high-performance polymers with exceptional thermal and mechanical properties .
In Coordination Chemistry
The nitro and ester functional groups in diethyl 4-nitrophthalate can coordinate with metal ions, potentially leading to interesting coordination compounds. Research into nitrophthalic acid derivatives has shown their ability to form strong hydrogen bonds in cocrystals, with O-O distances as short as 2.410 Å .
Structural Comparisons with Related Compounds
Comparison with Dimethyl 4-nitrophthalate
Dimethyl 4-nitrophthalate (C10H9NO6, CAS 610-22-0) is a closely related compound that differs only in the alkyl groups of the ester functions (methyl instead of ethyl) . This structural difference results in several property variations:
Table 6. Comparison of Diethyl 4-nitrophthalate and Dimethyl 4-nitrophthalate
Property | Diethyl 4-nitrophthalate | Dimethyl 4-nitrophthalate |
---|---|---|
Molecular Weight | 267.23 g/mol | 239.18 g/mol |
Melting Point | Estimated 60-70°C | 64-66°C |
Boiling Point | Estimated >300°C | 192-195°C/25 mmHg |
Reactivity of Ester Groups | Moderate | Higher (more susceptible to hydrolysis) |
Solubility | Soluble in organic solvents | Slightly soluble in chloroform, sparingly in ethyl acetate |
The methyl esters in dimethyl 4-nitrophthalate are generally more reactive toward nucleophilic acyl substitution reactions due to reduced steric hindrance compared to the ethyl esters in diethyl 4-nitrophthalate .
Analytical Characterization
Modern analytical techniques provide comprehensive characterization of diethyl 4-nitrophthalate, enabling confirmation of its structure, purity assessment, and quantitative determination.
Spectroscopic Identification
Key spectroscopic features used for identifying diethyl 4-nitrophthalate include:
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Infrared Spectroscopy (IR): Characteristic absorption bands for:
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C=O stretching of ester groups (approximately 1720-1740 cm⁻¹)
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NO₂ asymmetric and symmetric stretching (approximately 1530 and 1350 cm⁻¹)
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Aromatic C=C stretching (approximately 1600 cm⁻¹)
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C-O stretching of ester groups (approximately 1200-1250 cm⁻¹)
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Nuclear Magnetic Resonance (NMR):
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¹H NMR shows distinctive patterns for aromatic protons, ethyl ester CH₂ and CH₃ groups
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¹³C NMR reveals carbonyl carbons, aromatic carbons, and alkyl carbons
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Mass Spectrometry:
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Molecular ion peak at m/z 267
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Fragmentation patterns including loss of ethoxy groups and nitro group
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Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) serve as primary methods for quantitative determination of diethyl 4-nitrophthalate, with typical detection using UV absorption or mass spectrometry.
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